molecular formula C21H13ClN2O3 B12211397 N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B12211397
M. Wt: 376.8 g/mol
InChI Key: SWCJBXHDRWODPR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenone core, a chlorophenyl group, and a pyridine carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This intermediate is then reacted with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
  • N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
  • N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H13ClN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H13ClN2O3/c22-15-3-1-13(2-4-15)20-12-18(25)17-11-16(5-6-19(17)27-20)24-21(26)14-7-9-23-10-8-14/h1-12H,(H,24,26)

InChI Key

SWCJBXHDRWODPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)Cl

Origin of Product

United States

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